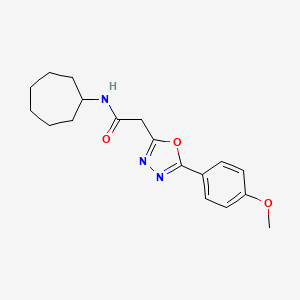
N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CHMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. CHMA belongs to the family of oxadiazole derivatives and is known for its unique chemical properties, which make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
Research into compounds structurally related to N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has identified their potential as promising chemotherapeutic agents. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. The research highlighted that compounds bearing 1,3,4-oxadiazole rings showed significant antimicrobial potential, particularly against gram-negative bacteria, and exhibited notable antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cells. This indicates a promising avenue for developing new cytotoxic agents with improved antitumor activity based on the oxadiazole structure (Kaya et al., 2017).
Antimicrobial and Anticancer Properties
Another aspect of research focuses on the synthesis of oxadiazole derivatives for their potential antimicrobial and anticancer properties. Vinayak et al. (2014) explored the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, finding them to have cytotoxic effects on various human cancer cell lines including PANC-1, HepG2, and MCF7. This study supports the notion that structurally similar compounds to this compound can be synthesized and tailored to exhibit potent anticancer activities, offering a pathway for the development of new therapeutic agents (Vinayak et al., 2014).
Antioxidant Activity
Research into coordination complexes derived from pyrazole-acetamide, which shares a similar acetamide moiety with this compound, has shown significant antioxidant activity. A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, revealing that these compounds exhibit significant potential. This suggests that exploring the antioxidant properties of structurally similar compounds could yield beneficial results for developing antioxidants (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The compound interacts selectively with its targets, leading to their inhibition . This interaction results in the disruption of essential biochemical processes within the cancer cells, thereby exerting its cytotoxic effects .
Biochemical Pathways
The affected pathways primarily involve the synthesis and regulation of nucleic acids and proteins within the cancer cells . The inhibition of key enzymes disrupts these pathways, leading to the cessation of cancer cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the induction of cytotoxicity . Specific effects would depend on the type of cancer cell line, as the compound has shown sensitivity towards leukemia (K-562), melanoma (MDA-MB-435), colon cancer (HCT-15), and breast cancer (T-47D) cell lines .
Propiedades
IUPAC Name |
N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-10-8-13(9-11-15)18-21-20-17(24-18)12-16(22)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBKSOQAMYLADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B2745512.png)
![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)
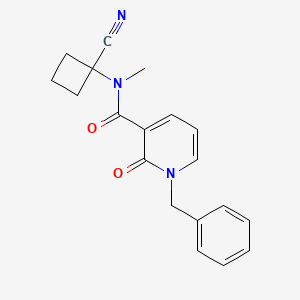
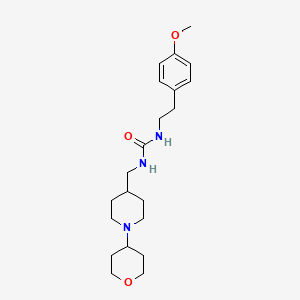
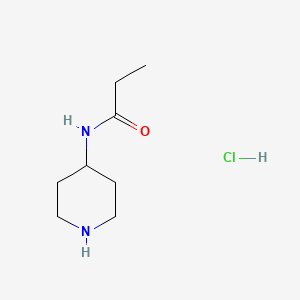
![1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2745520.png)
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)
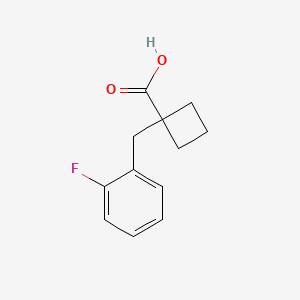
![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)
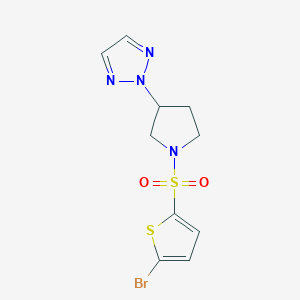
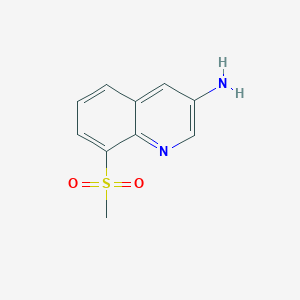
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2745528.png)

